molecular formula C11H15NO3S B296396 N-cyclopropyl-4-ethoxybenzenesulfonamide

N-cyclopropyl-4-ethoxybenzenesulfonamide

Katalognummer B296396
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: HWQBOXRPRYVKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-ethoxybenzenesulfonamide (CEBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. CEBS belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities such as antibacterial, antidiabetic, and anticancer properties.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-ethoxybenzenesulfonamide is primarily attributed to its ability to inhibit HDACs and DPP-4. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. Inhibition of HDACs by N-cyclopropyl-4-ethoxybenzenesulfonamide leads to hyperacetylation of histones, which results in the activation of tumor suppressor genes and inhibition of oncogenes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to reduced insulin secretion and impaired glucose tolerance. Inhibition of DPP-4 by N-cyclopropyl-4-ethoxybenzenesulfonamide leads to increased levels of GLP-1, which stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects
N-cyclopropyl-4-ethoxybenzenesulfonamide has been shown to have several biochemical and physiological effects in various disease models. In cancer research, N-cyclopropyl-4-ethoxybenzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation of cancer cells. In diabetes research, N-cyclopropyl-4-ethoxybenzenesulfonamide has been shown to improve glucose tolerance and increase insulin secretion. In inflammation research, N-cyclopropyl-4-ethoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-cyclopropyl-4-ethoxybenzenesulfonamide is its potent inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. N-cyclopropyl-4-ethoxybenzenesulfonamide also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of N-cyclopropyl-4-ethoxybenzenesulfonamide is its low aqueous solubility, which can make it challenging to formulate for oral administration.

Zukünftige Richtungen

There are several future directions for N-cyclopropyl-4-ethoxybenzenesulfonamide research, including:
1. Investigation of the potential of N-cyclopropyl-4-ethoxybenzenesulfonamide as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases.
2. Development of novel formulations of N-cyclopropyl-4-ethoxybenzenesulfonamide to improve its solubility and bioavailability.
3. Identification of the molecular targets of N-cyclopropyl-4-ethoxybenzenesulfonamide and elucidation of its mechanism of action in various disease models.
4. Evaluation of the safety and toxicity of N-cyclopropyl-4-ethoxybenzenesulfonamide in preclinical and clinical studies.
Conclusion
In conclusion, N-cyclopropyl-4-ethoxybenzenesulfonamide (N-cyclopropyl-4-ethoxybenzenesulfonamide) is a promising compound with potential applications in drug discovery and development. N-cyclopropyl-4-ethoxybenzenesulfonamide has been extensively studied for its inhibitory activity against HDACs and DPP-4, which makes it a promising candidate for drug development in cancer and diabetes research. N-cyclopropyl-4-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory activity and potential therapeutic applications in other diseases. However, further research is needed to fully understand the molecular targets and mechanism of action of N-cyclopropyl-4-ethoxybenzenesulfonamide, as well as its safety and toxicity in preclinical and clinical studies.

Synthesemethoden

The synthesis of N-cyclopropyl-4-ethoxybenzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of N-cyclopropyl-4-ethoxybenzenesulfonamide is typically in the range of 50-60%, and the compound can be obtained as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-ethoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. In cancer research, N-cyclopropyl-4-ethoxybenzenesulfonamide has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. N-cyclopropyl-4-ethoxybenzenesulfonamide has also been investigated for its potential as an antidiabetic agent by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. Inhibition of DPP-4 leads to increased insulin secretion and improved glucose tolerance. Furthermore, N-cyclopropyl-4-ethoxybenzenesulfonamide has been studied for its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Eigenschaften

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

N-cyclopropyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3

InChI-Schlüssel

HWQBOXRPRYVKTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Löslichkeit

36.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.